Cas no 2201427-05-4 (2-(Oxetan-3-yloxy)pyrazine)
2-(Oxetan-3-yloxy)pyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-(oxetan-3-yloxy)pyrazine
- 2-(Oxetan-3-yloxy)pyrazine
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- Inchi: 1S/C7H8N2O2/c1-2-9-7(3-8-1)11-6-4-10-5-6/h1-3,6H,4-5H2
- InChI Key: WRMDDMNNGJHQFG-UHFFFAOYSA-N
- SMILES: O1CC(C1)OC1C=NC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 128
- XLogP3: 0.4
- Topological Polar Surface Area: 44.2
2-(Oxetan-3-yloxy)pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6608-1373-5μmol |
2-(oxetan-3-yloxy)pyrazine |
2201427-05-4 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1373-10μmol |
2-(oxetan-3-yloxy)pyrazine |
2201427-05-4 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1373-20μmol |
2-(oxetan-3-yloxy)pyrazine |
2201427-05-4 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1373-1mg |
2-(oxetan-3-yloxy)pyrazine |
2201427-05-4 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1373-2mg |
2-(oxetan-3-yloxy)pyrazine |
2201427-05-4 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1373-3mg |
2-(oxetan-3-yloxy)pyrazine |
2201427-05-4 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1373-4mg |
2-(oxetan-3-yloxy)pyrazine |
2201427-05-4 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6608-1373-5mg |
2-(oxetan-3-yloxy)pyrazine |
2201427-05-4 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1373-10mg |
2-(oxetan-3-yloxy)pyrazine |
2201427-05-4 | 10mg |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6608-1373-15mg |
2-(oxetan-3-yloxy)pyrazine |
2201427-05-4 | 15mg |
$133.5 | 2023-09-07 |
2-(Oxetan-3-yloxy)pyrazine Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2-(Oxetan-3-yloxy)pyrazine
Recent Advances in the Application of 2-(Oxetan-3-yloxy)pyrazine (CAS: 2201427-05-4) in Chemical Biology and Drug Discovery
2-(Oxetan-3-yloxy)pyrazine (CAS: 2201427-05-4) has emerged as a promising scaffold in chemical biology and medicinal chemistry due to its unique structural features and versatile reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras). This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanism of action, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(Oxetan-3-yloxy)pyrazine as a versatile building block for the synthesis of covalent kinase inhibitors. The oxetane moiety was shown to enhance binding affinity through targeted interactions with cysteine residues in the ATP-binding pocket of kinases, while the pyrazine ring contributed to improved solubility and metabolic stability. This dual functionality makes the compound particularly attractive for drug discovery programs targeting challenging kinase targets.
In the field of targeted protein degradation, researchers at a leading pharmaceutical company recently reported (2024) the successful incorporation of 2-(Oxetan-3-yloxy)pyrazine into novel PROTAC designs. The compound served as an optimal linker between E3 ligase binders and target protein binders, demonstrating superior pharmacokinetic properties compared to traditional polyethylene glycol-based linkers. This advancement addresses a critical challenge in PROTAC development - achieving the right balance of cell permeability and target engagement.
Structural-activity relationship (SAR) studies have revealed that modifications at the 3-position of the oxetane ring in 2-(Oxetan-3-yloxy)pyrazine can significantly influence both the compound's reactivity and its biological activity. Recent computational modeling work (2024) has provided new insights into the conformational preferences of this scaffold, enabling more rational design of derivatives with tailored properties for specific therapeutic applications.
The synthetic accessibility of 2-(Oxetan-3-yloxy)pyrazine has been improved through recent methodological developments. A 2023 publication in Organic Letters described a novel, high-yielding one-pot synthesis route that significantly reduces production costs while maintaining excellent purity. This advancement is particularly important for scaling up production for preclinical and clinical studies, removing a potential bottleneck in the development pipeline.
Emerging safety data from preclinical studies indicate that 2-(Oxetan-3-yloxy)pyrazine derivatives generally show favorable toxicity profiles, with good selectivity indices in cellular assays. However, researchers caution that the metabolic fate of the oxetane moiety requires careful evaluation in different structural contexts, as recent studies have identified potential for bioactivation to reactive intermediates in certain cases.
Looking forward, the unique properties of 2-(Oxetan-3-yloxy)pyrazine position it as a valuable tool in chemical biology and drug discovery. Current research directions include exploring its application in antibody-drug conjugates (ADCs), where its stability and conjugation chemistry offer potential advantages over traditional linkers. Additionally, several pharmaceutical companies have included derivatives of this scaffold in their early-stage pipelines for oncology and inflammatory diseases, suggesting growing industry recognition of its potential.
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